Due to the presence of multiple fluorine atoms and a bromine group, 4-Br-3,5-difluoro-C6F5 serves as a valuable building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at specific positions on the molecule. PubChem: 4-Bromo-3,5-difluorobenzotrifluoride:
The combined properties of the fluorine and bromine substituents in 4-Br-3,5-difluoro-C6F5 potentially make it a candidate for material science applications. Fluorine atoms generally enhance thermal and chemical stability, while bromine can influence conductivity and other physical properties.
There is limited published research on the specific use of 4-Br-3,5-difluoro-C6F5 in material development. Further studies are required to explore its potential as a building block for polymers, liquid crystals, or other functional materials.
4-Bromo-3,5-difluorobenzotrifluoride is an aromatic compound characterized by the presence of a bromine atom, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 260.99 g/mol. The compound exists as a colorless to pale yellow liquid with a density of 1.74 g/cm³ at 25 °C and a flash point of 78 °C. The unique combination of bromine and fluorine substituents enhances its chemical stability and reactivity, making it valuable in organic synthesis and material science applications .
The compound is also known to engage in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon–carbon bonds in organic synthesis.
The synthesis of 4-Bromo-3,5-difluorobenzotrifluoride generally involves the bromination of 3,5-difluorobenzotrifluoride. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The typical reaction scheme includes:
4-Bromo-3,5-difluorobenzotrifluoride serves as an important building block in organic synthesis due to its reactivity profile. Its applications include:
Several compounds share structural similarities with 4-Bromo-3,5-difluorobenzotrifluoride. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-3,5-dichlorobenzotrifluoride | Contains chlorine instead of fluorine; different reactivity profile due to electronegativity differences. |
| 4-Bromo-3,5-dimethylbenzotrifluoride | Contains methyl groups; exhibits different stability and metabolic degradation characteristics compared to fluorinated compounds. |
| 4-Bromo-3,5-difluorobenzaldehyde | Has an aldehyde functional group; significantly alters reactivity and applications compared to the difluorobenzotrifluoride structure. |
The uniqueness of 4-Bromo-3,5-difluorobenzotrifluoride lies in its combination of both bromine and fluorine substituents, which provide distinct chemical and physical properties that are advantageous for various synthetic applications.
| Starting Material | Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoromethylbenzene | Bromine + Chlorine | Iron chloride | 80-120 | 85-95 | Patent US6506951 [4] |
| 2,3,4-Trifluoro bromaniline | Bromine/Sodium nitrite | Copper sulfate | 0-25 | 75 | Patent CN103601613A [8] |
| Pentafluorobenzene | Bromine trifluoride | None | 110-115 | 20 | NIST Publication [6] |
| Nitrobenzene | Barium tetrafluorobromate | None | -25 | 75 | Procedia Chemistry [7] |
| Deactivated aromatics | Potassium bromate/Hydrogen bromide | None | Room temperature | 85-95 | Russian Chemical Reviews [9] |
The mechanism of bromination in fluorinated systems follows the classical electrophilic aromatic substitution pathway, but with significantly altered kinetics due to the electron-withdrawing effects of fluorine substituents [1]. The trifluoromethyl group acts as a strong meta-directing group, leading to predominant substitution at the meta position relative to the trifluoromethyl substituent [3]. This regioselectivity is attributed to the destabilization of ortho and para carbocation intermediates by the electron-withdrawing trifluoromethyl group.
Regioselective fluorination of aromatic compounds has emerged as a critical synthetic challenge, with several advanced methodologies developed to address the limitations of traditional fluorination approaches [10] [11]. The introduction of fluorine atoms into aromatic systems requires specialized reagents and conditions due to the high reactivity and potential hazards associated with elemental fluorine [11].
Nucleophilic aromatic substitution represents another important approach for introducing fluorine into electron-deficient aromatic systems [13]. This methodology involves the use of fluoride ion sources such as potassium fluoride or cesium fluoride, often in combination with crown ethers or phase transfer catalysts [14]. The reaction proceeds through the formation of a Meisenheimer intermediate, which is stabilized by electron-withdrawing groups on the aromatic ring [13]. Recent developments have introduced concerted nucleophilic aromatic substitution mechanisms that avoid the formation of highly charged intermediates, enabling fluorination of less activated aromatic systems [13].
Table 2: Regioselective Fluorination Techniques
| Method | Substrate Type | Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Selectfluor (SET mechanism) | Aromatic compounds | Room temperature, Acetonitrile | 70-90 | High regioselectivity | RSC Advances 2015 [12] |
| Tetrabutylammonium fluoride wet conditions | Dibromovinyl benzenes | Toluene, wet tetrabutylammonium fluoride | 81 | High Z-selectivity | Organic Letters 2016 [15] |
| Potassium fluoride/crypt-222 complex | Hypervalent iodonium ylides | Ambient conditions | 60-85 | Regiospecific | PMC 2022 [14] |
| Nucleophilic substitution | Electron-deficient arenes | High temperature (200-400°C) | 50-80 | Meta-directing | Harvard Dissertation 2016 [13] |
| Direct fluorination (Fluorine gas) | Malonate esters | Copper nitrate catalyst, 0-5°C | 94-99 | Excellent | Green Chemistry 2015 [16] |
Direct fluorination using fluorine gas, while highly effective, requires specialized equipment and safety protocols due to the extreme reactivity of elemental fluorine [16]. Recent advances have demonstrated that selective direct fluorination can compete favorably with established halogen exchange methodologies from both environmental and economic perspectives [16]. The process employs copper nitrate as a catalyst and operates at low temperatures (0-5°C) to achieve excellent yields (94-99%) with minimal side product formation [16].
The mechanochemical approach represents an emerging methodology for solid-state aromatic nucleophilic fluorination [17]. This technique eliminates the need for toxic, high-boiling solvents and operates under ambient conditions without requiring inert gas atmospheres [17]. The method employs potassium fluoride in combination with quaternary ammonium salts to achieve efficient fluorination of nitrogen-containing heteroaryl halides within one hour [17].
The industrial production of fluorinated aromatic compounds faces significant technical and economic challenges that distinguish it from conventional organic synthesis [18] [19]. The development of Selectfluor from initial concept to full-scale commercial production required approximately five years, highlighting the complexity involved in scaling fluorination processes [18]. Current industrial production operates at multi-ton per year scales, demonstrating the commercial viability of specialized fluorination technologies [18].
Continuous flow fluorination platforms have emerged as a transformative technology for high-volume fluorochemical production [19]. Traditional batch processing methods suffer from inherent limitations including poor heat and mass transfer, extended reaction times, and significant scaling challenges [19]. These factors not only increase production costs but also heighten safety risks associated with handling highly reactive fluorinating agents [19]. Continuous flow technology addresses these limitations by providing steady reactant pumping through reactors where reactions occur continuously rather than in discrete batches [19].
Table 3: Industrial-Scale Production Challenges and Solutions
| Production Method | Scale | Key Advantages | Challenges | Implementation Time | Reference |
|---|---|---|---|---|---|
| Selectfluor manufacturing | Multi-tons per year | Safe handling, air stable | Cost, specialized equipment | 5 years (concept to production) | Journal of Fluorine Chemistry 1999 [18] |
| Continuous flow fluorination | High-volume production | Safer than batch processing | Equipment requirements | Development ongoing | LinkedIn Industry Report 2025 [19] |
| Gas-phase fluorination | Industrial scale | Environmentally friendly | Specialized materials needed | Established technology | Fluor Technik System [20] |
| Solid-state mechanochemical | Preparative scale | Solvent-free, ambient conditions | Limited substrate scope | Recent development | Green Chemistry 2025 [17] |
| Commercial aromatic fluorine | Industrial scale | Stable supply, high quality | Complex purification | Established processes | Nippon Shokubai [21] |
The pharmaceutical industry faces particular challenges in manufacturing fluorochemical-based active pharmaceutical ingredients [22] [23]. Approximately 15-20% of all medicines and agrochemicals contain at least one fluorine atom, making fluorination a critical reaction in pharmaceutical synthesis [23]. The incorporation of fluorine significantly impacts bioavailability through modifications to protein binding affinity and lipophilicity [23]. However, traditional fluorinating reagents are often corrosive and toxic, requiring special handling procedures, specialized equipment, and stringent safety protocols [23].
Manufacturing facilities must implement specialized materials of construction resistant to fluorine corrosion, often requiring fluoropolymer linings for reactor vessels and associated equipment [24]. Temperature control presents additional challenges, as many fluorination reactions require cryogenic conditions or precise temperature maintenance to prevent decomposition or side reactions [22]. The handling and disposal of fluorinating reagents impose heavy regulatory and safety burdens, necessitating advanced containment systems and specialized waste treatment protocols [23].
Gas-phase fluorination systems have been developed to address some of these industrial challenges [20]. These systems process fluorine gas mixtures containing only 10% fluorine in nitrogen, utilizing type-approved valves and redundant pressure regulators for enhanced safety [20]. The technology enables both inline processing for web materials and offline processing for three-dimensional components, with complete neutralization of fluorine-containing byproducts through calcium carbonate absorption systems [20].
The purification and isolation of fluorinated aromatic compounds require specialized techniques due to the unique physicochemical properties imparted by fluorine substituents [25] [26]. Conventional purification methods often require modification to accommodate the altered polarity, volatility, and chemical stability of fluorinated products [25]. The development of effective purification protocols is essential for achieving the high purity standards required for pharmaceutical and industrial applications [27].
Distillation remains one of the most effective purification methods for fluorinated aromatic compounds, particularly those with suitable volatility [24] [27]. However, fluorinated compounds often require specialized distillation equipment constructed from corrosion-resistant materials due to the potential formation of hydrogen fluoride during thermal decomposition [24]. Distillation protocols typically employ partial condensers operated at temperatures below 150°C to prevent decomposition while achieving effective separation of fluorinated products from reaction byproducts [27]. Recovery efficiencies of 94-99% have been reported for appropriately designed distillation systems [24].
Table 4: Purification and Isolation Protocols
| Purification Method | Compound Type | Specific Conditions | Efficiency | Special Considerations | Reference |
|---|---|---|---|---|---|
| Distillation | Low-boiling fluorinated compounds | Partial condensers, 150°C maximum | High (94-99% recovery) | Corrosion-resistant equipment | EP Patent 2004 [24] |
| Column chromatography | Fluorinated aromatics | Fluorinated stationary phases | Excellent separation | Fluorophilic interactions | Chromatography Online 2006 [25] |
| Crystallization | Tetrafluorobenzene derivatives | Methanol-dichloromethane biphasic | Large crystal formation | Transparent pale-yellow crystals | Nature Scientific Reports 2017 [26] |
| Gas chromatography | Small fluorinated molecules | Polychlorotrifluoroethylene packing | Enhanced separation | Fluorine-resistant materials | CN Patent 2019 [28] |
| Extraction/washing | Fluorinated alcohols/acids | Base treatment, pH control | Effective purification | Additive compatibility | WO Patent 2006 [29] |
Column chromatography of fluorinated compounds benefits significantly from the use of specialized fluorinated stationary phases [25]. These phases demonstrate superior retention and selectivity for fluorinated analytes compared to conventional alkyl-bonded silica phases [25]. Perfluorinated alkyl phases and fluorinated phenyl phases exhibit unique interactions with fluorinated compounds, including fluorophilic interactions that enhance separation efficiency [25]. The use of fluorinated phases enables separation of closely related fluorinated isomers that would be difficult to resolve using conventional chromatographic methods [25].
Crystallization represents an important purification technique for solid fluorinated aromatic compounds [26]. Biphasic solvent systems, particularly methanol-dichloromethane mixtures, have proven effective for crystallizing tetrafluorobenzene derivatives [26]. These systems enable the formation of large, millimeter-scale crystals with high optical quality suitable for both analytical characterization and further synthetic applications [26]. The crystallization process often yields transparent, pale-yellow colored crystals with excellent purity profiles [26].
Gas chromatographic analysis and purification of fluorinated compounds requires specialized column packing materials resistant to fluorine corrosion [28]. Polychlorotrifluoroethylene and perfluoropolyether stationary phases provide both chemical resistance and enhanced separation efficiency for fluorine-containing small molecules [28]. These materials not only protect the support from oxidation but also form favorable distribution coefficients with fluorinated analytes, improving separation efficiency while extending column lifetime [28].
4-Bromo-3,5-difluorobenzotrifluoride exhibits remarkable thermodynamic stability under standard ambient conditions. The compound demonstrates chemical stability when properly stored in sealed containers under dry conditions at temperatures between 2-8°C [1] [2]. This stability profile is characteristic of halogenated benzotrifluoride derivatives, which benefit from the electron-withdrawing effects of both the trifluoromethyl group and halogen substituents.
The compound's boiling point of 162.6°C at 760 mmHg indicates substantial intermolecular forces and thermal stability [1] [3]. However, the relatively low flash point of 52.1°C classifies it as a heat-sensitive compound requiring careful thermal management [1] [3]. The absence of documented autoignition and decomposition temperatures suggests that systematic thermal analysis studies remain incomplete [4] [2] [5].
Under elevated temperatures or inappropriate storage conditions, hazardous decomposition products include carbon dioxide, carbon monoxide, hydrogen fluoride, and hydrogen bromide [2]. These decomposition pathways reflect the expected fragmentation patterns of halogenated aromatic compounds under thermal stress. The formation of hydrogen halides particularly emphasizes the importance of adequate ventilation and appropriate material compatibility in handling protocols.
The molecular stability is enhanced by the aromatic framework, which provides resonance stabilization, combined with the strong carbon-fluorine bonds in both the difluoro substituents and the trifluoromethyl group. The carbon-bromine bond represents the most thermodynamically labile component of the molecular structure, though it remains stable under normal storage and handling conditions [6] [2] [7].
The solubility characteristics of 4-Bromo-3,5-difluorobenzotrifluoride follow predictable patterns based on its molecular structure and the behavior of structurally analogous compounds. The compound demonstrates low water solubility, as expected for highly fluorinated aromatic systems with significant hydrophobic character [1]. The calculated LogP value of 3.74610 confirms its lipophilic nature and preference for organic phase partitioning [1].
Organic solvent compatibility shows excellent solubility in common laboratory solvents. Based on documented behavior of related halogenated benzotrifluorides, the compound exhibits good solubility in methanol and ethanol [8] [9] . These alcohol solvents effectively solvate the compound through weak dipole-dipole interactions with the halogen substituents and the trifluoromethyl group.
Dichloromethane solubility is particularly favorable due to the similar polarity profiles and the ability of chlorinated solvents to accommodate highly halogenated substrates [8] [9] . The compound also shows compatibility with other aprotic solvents commonly used in synthetic chemistry, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, which are frequently employed in electrochemical and synthetic applications involving halogenated aromatics [11] [12].
The solubility pattern demonstrates the influence of multiple halogen substituents on intermolecular interactions. The presence of both bromine and fluorine atoms creates localized dipole moments that facilitate dissolution in polar aprotic solvents while maintaining compatibility with moderately polar protic solvents. The trifluoromethyl group contributes additional lipophilic character, enhancing solubility in less polar organic media.
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Water | Low | Poor solvation due to hydrophobic fluorinated surface [1] |
| Methanol | Good | Dipole interactions with halogen substituents [8] |
| Ethanol | Good | Similar dipole-based solvation as methanol [8] [9] |
| Dichloromethane | Excellent | Favorable halogen-halogen interactions [8] [9] |
| Acetonitrile | Good | Aprotic solvation of halogenated aromatic [11] [12] |
The phase transition behavior of 4-Bromo-3,5-difluorobenzotrifluoride reflects the compound's molecular structure and intermolecular force profile. At room temperature (20°C), the compound exists as a clear colorless liquid [13] [14], indicating that intermolecular forces are insufficient to maintain a crystalline solid state under standard conditions.
The melting point remains undocumented in available literature [1] [15], suggesting either a very low melting point below typical measurement ranges or insufficient experimental characterization. This absence of melting point data is common for liquid organofluorine compounds that may have melting points significantly below 0°C due to the disruption of crystal packing by bulky trifluoromethyl groups and asymmetric halogen substitution patterns.
Vapor pressure measurements of 0.9±0.3 mmHg at 25°C indicate moderate volatility [3]. This vapor pressure profile suggests that the compound can undergo significant evaporation at room temperature, requiring sealed storage containers to prevent material loss and maintain concentration consistency. The volatility characteristics are influenced by the molecular weight of 260.99 g/mol and the intermolecular forces arising from halogen-halogen interactions and dipole-dipole forces.
The liquid range from an undetermined melting point to a boiling point of 162.6°C provides a substantial temperature window for liquid-phase applications [1] [3]. This extended liquid range is advantageous for synthetic chemistry applications, electrochemical studies, and materials science research where liquid-phase processing is preferred.
Thermal expansion and density changes with temperature follow typical patterns for halogenated organic liquids. The density of 1.768 g/cm³ at standard conditions [1] [16] reflects the heavy atom content (bromine and multiple fluorine atoms) and provides a baseline for understanding volumetric changes during thermal cycling.
The electrochemical characteristics of 4-Bromo-3,5-difluorobenzotrifluoride are significantly influenced by its multiple halogen substituents and aromatic framework. The compound exhibits enhanced electron affinity compared to non-halogenated aromatics due to the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl substituents [17]. This enhanced electron affinity translates to characteristic reduction potentials that are more positive (less negative) than those of simple aromatic hydrocarbons.
Reduction mechanisms in halogenated aromatic compounds typically proceed through a dissociative electron transfer (DET) pathway [18] [19]. The initial step involves single-electron transfer to form a radical anion intermediate, followed by carbon-halogen bond cleavage. For 4-Bromo-3,5-difluorobenzotrifluoride, the carbon-bromine bond represents the most likely site for initial cleavage due to its lower bond dissociation energy compared to carbon-fluorine bonds [20] [19].
Solvent effects play a crucial role in electrochemical behavior. Aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal media for electrochemical reduction of halogenated aromatics [11] [12]. These solvents stabilize radical anion intermediates and facilitate the dissociative electron transfer mechanism while minimizing competitive protonation reactions that can occur in protic media.
Electrode material selection significantly influences catalytic activity. Research on aromatic halide reduction demonstrates that silver electrodes exhibit superior catalytic performance compared to other metals [18] [19]. This enhanced activity arises from favorable adsorption energetics and optimal electronic coupling between the silver surface and the aromatic radical intermediates.
The redox stability of the compound under standard electrochemical conditions makes it suitable for systematic voltammetric studies. The multiple halogen substituents provide multiple potential reduction sites, enabling investigation of selective dehalogenation processes and the synthesis of partially reduced derivatives through controlled electrochemical conditions.
| Electrochemical Parameter | Expected Behavior | Mechanistic Basis |
|---|---|---|
| Reduction Potential | More positive than benzene | Electron-withdrawing halogen effects [17] [11] |
| Oxidation Resistance | High | Halogen substituents reduce electron density [21] |
| Reduction Selectivity | C-Br bond preferential | Lower bond dissociation energy vs. C-F [20] [19] |
| Solvent Preference | Aprotic media optimal | Radical anion stabilization [11] [12] |
| Electrode Compatibility | Silver most effective | Enhanced catalytic activity [18] [19] |
Irritant